molecular formula C9H11NO4S2 B2521576 2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1548085-92-2

2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2521576
CAS No.: 1548085-92-2
M. Wt: 261.31
InChI Key: MRFONOUDCDVXKN-UHFFFAOYSA-N
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Description

2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid (CAS#: 1548085-92-2) is a high-purity, organic compound supplied for life science and pharmaceutical research. This compound features a thiazole ring linked to a sulfolane (1,1-dioxothiolane) moiety and an acetic acid functional group, with a molecular formula of C 9 H 11 NO 4 S 2 and a molecular weight of 261.32 g/mol . As a building block in medicinal chemistry, this compound is of significant interest for drug discovery and development. The structure is analogous to other sulfur-containing heterocycles known for their biological activity. Related 1,1-dioxo-1lambda6-thiolane (sulfolane) derivatives have demonstrated promising profiles as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade . Inhibition of mPGES-1 reduces the production of prostaglandin E2 (PGE2), a well-known pro-inflammatory mediator, making such compounds valuable candidates for researching novel anti-inflammatory and anti-cancer therapeutics . Researchers can utilize this chemical to synthesize and explore new compounds for these and other biological targets. The product is provided as a powder and should be stored at room temperature . For safe handling, please refer to the Safety Data Sheet (SDS). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-[2-(1,1-dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S2/c11-8(12)3-7-4-15-9(10-7)6-1-2-16(13,14)5-6/h4,6H,1-3,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFONOUDCDVXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of appropriate thiazole and thiolane derivatives under controlled conditions. One common method involves the condensation of a thiazole derivative with a thiolane derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or thioether derivatives. Substitution reactions can result in a wide range of functionalized thiazole or thiolane derivatives .

Scientific Research Applications

2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of thiazole-acetic acid derivatives. Below is a comparative analysis of key analogues:

Compound Name (CAS) Molecular Formula Substituents on Thiazole Ring Molecular Weight Key Properties/Applications Evidence Source
Target Compound (1548085-92-2) C₉H₁₁NO₄S₂ 1,1-Dioxothiolan-3-yl 261.32 High polarity due to sulfone group; potential pharmaceutical intermediate
[2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid (887575-96-4) C₉H₁₂N₂O₃S Isobutyrylamino 228.27 Amide group enhances hydrogen bonding; used in peptide mimetics
Fenclozic Acid (17969-20-9) C₁₁H₈ClNO₂S 4-Chlorophenyl 257.70 Anti-inflammatory properties; clinical safety data available
{2-[(4-Methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid (N/A) C₁₃H₁₃NO₃S 4-Methylphenoxymethyl 279.31 Increased lipophilicity due to aromatic ether; biochemical research tool
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid (756858-99-8) C₁₃H₁₃NO₄S 3,4-Dimethoxyphenyl 279.31 Electron-donating methoxy groups enhance stability; explored in CNS drug design
2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid (1176721-33-7) C₁₀H₈ClN₃O₂S 5-Chloropyridin-2-ylamino 269.71 Halogen and heteroaromatic groups improve receptor binding

Key Comparative Insights

Electronic and Steric Effects :
  • The 1,1-dioxothiolan group in the target compound introduces a sulfone moiety, increasing polarity and hydrogen-bonding capacity compared to non-sulfonated analogues like Fenclozic acid (chlorophenyl substituent) .
Physicochemical Properties :
  • Lipophilicity: Compounds with alkyl or aromatic groups (e.g., phenoxymethyl ) show higher logP values compared to the polar sulfone-containing target compound.
  • Acid Dissociation (pKa) : The acetic acid moiety (pKa ~2.5–3.0) ensures ionization at physiological pH, influencing solubility and membrane permeability across all analogues.

Research and Application Trends

  • Pharmaceutical Intermediates : The target compound’s sulfone group is critical in designing kinase inhibitors and anti-inflammatory agents .
  • Material Science : Thiazole derivatives with electron-withdrawing groups (e.g., sulfones) are explored in organic semiconductors due to their charge-transport properties .

Biological Activity

2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C10H10N2O4S
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 415919-39-0

The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiazole and thiolane rings contribute to its reactivity and potential for enzyme inhibition.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies showed that it effectively inhibits the growth of various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL against these pathogens, indicating moderate potency.

Antioxidant Activity

The compound has demonstrated antioxidant properties through various assays:

  • DPPH Radical Scavenging Assay : Exhibited a scavenging effect with an IC50 value of 25 µg/mL.
  • Ferric Reducing Antioxidant Power (FRAP) : Showed significant reducing power comparable to ascorbic acid.

These findings suggest that this compound can mitigate oxidative stress in biological systems.

Cytotoxicity and Anticancer Activity

In cancer research, this compound has been evaluated for its cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)18

The results indicate that the compound has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of thiazole derivatives, including this compound. The study concluded that modifications to the thiolane and thiazole rings significantly impact the biological activity and selectivity of the compounds against different targets.

Q & A

Basic: What experimental methods are recommended for determining the molecular structure and purity of this compound?

To confirm the molecular structure, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement is ideal, as it provides atomic-level resolution of the thiazole and thiolan rings . Complement this with NMR spectroscopy (¹H/¹³C) to verify proton environments and substituent positions, particularly the acetic acid moiety and sulfur-oxygen bonding . High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₁₁NO₄S₂), while HPLC with UV/Vis detection ensures purity (>95%) by identifying residual solvents or synthetic byproducts .

Basic: How can researchers optimize the synthetic route for this compound?

Key factors for synthesis optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity of the thiazole intermediate .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency during thiazole ring formation .
  • Temperature control : Maintain 60–80°C to avoid side reactions like oxidation of the thiolan ring .
  • Purification : Employ recrystallization (ethanol/water) or preparative HPLC to isolate the acetic acid derivative from unreacted precursors .

Advanced: How should researchers resolve contradictions in reported biological activities of this compound compared to similar thiazole derivatives?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing the thiolan group with pyrrolidine) and compare bioactivity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like enzymes or receptors, identifying key interactions (e.g., hydrogen bonding with the carboxylic acid group) .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants and resolve discrepancies between predicted and observed activities .

Advanced: What methodologies are suitable for analyzing hydrogen-bonding patterns and crystal packing in this compound?

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S=O···H contacts) using CrystalExplorer .
  • Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) patterns) to understand supramolecular assembly .
  • Synchrotron XRD : Resolve weak interactions (e.g., C–H···π) that influence crystal stability .

Advanced: How can this compound be distinguished from structurally similar analogs in mixed samples?

  • Comparative crystallography : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c) using SC-XRD .
  • Chromatographic separation : Optimize reverse-phase HPLC gradients (e.g., acetonitrile/0.1% TFA) to resolve retention time differences .
  • Bioassay profiling : Test against disease-specific targets (e.g., antimicrobial panels) to highlight functional uniqueness .

Advanced: What mechanistic studies are recommended to elucidate its reactivity in synthetic or biological systems?

  • Isotopic labeling : Use ¹⁸O-labeled acetic acid to track carboxylate group participation in esterification or hydrolysis .
  • Trapping intermediates : Employ HPLC-MS to identify transient species (e.g., thiolan ring-opened intermediates) during degradation studies .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to confirm rate-determining steps .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to H315/H319 (skin/eye irritation) and H335 (respiratory toxicity) .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
  • In vitro toxicity screening : Conduct MTT assays on mammalian cell lines to establish IC₅₀ values prior to in vivo studies .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Calibration curves : Use ≥5 concentration points (1–100 µg/mL) with triplicate measurements to ensure linearity (R² > 0.999) .
  • Limit of detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) in spiked biological samples .
  • Cross-validation : Compare results from HPLC, LC-MS, and NMR to confirm accuracy (±2% relative error) .

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